molecular formula C11H16ClNO3 B15298285 Benzyl 2-(2-aminoethoxy)acetate hydrochloride

Benzyl 2-(2-aminoethoxy)acetate hydrochloride

Cat. No.: B15298285
M. Wt: 245.70 g/mol
InChI Key: VJHBPZFATIWFLC-UHFFFAOYSA-N
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Description

Benzyl 2-(2-aminoethoxy)acetate hydrochloride is a chemical compound with the molecular formula C13H20ClNO4. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzyl group, an aminoethoxy group, and an acetate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-aminoethoxy)acetate hydrochloride typically involves the reaction of benzyl chloroacetate with 2-aminoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol attacks the carbon atom of the chloroacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically obtained as a crystalline solid, which is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-aminoethoxy)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl 2-(2-aminoethoxy)acetate.

    Reduction: Formation of benzyl 2-(2-aminoethoxy)ethanol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(2-aminoethoxy)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-aminoethoxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved include binding to active sites, altering enzyme conformation, and modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(2-aminoethoxy)ethanol
  • Benzyl 2-(2-aminoethoxy)acetate
  • Benzyl 2-(2-aminoethoxy)propionate

Uniqueness

Benzyl 2-(2-aminoethoxy)acetate hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

benzyl 2-(2-aminoethoxy)acetate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c12-6-7-14-9-11(13)15-8-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H

InChI Key

VJHBPZFATIWFLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COCCN.Cl

Origin of Product

United States

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